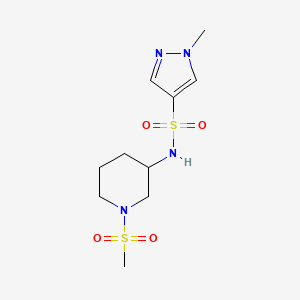
1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a group of compounds that have been shown to have therapeutic potential in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. MS-275 is a potent HDAC inhibitor that has been extensively studied for its potential use in cancer therapy.
Mécanisme D'action
1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide exerts its anticancer effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation leads to the repression of gene expression, which is a hallmark of cancer cells. By inhibiting HDAC activity, 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide promotes the acetylation of histone proteins, which leads to the activation of tumor suppressor genes and the repression of oncogenes.
Biochemical and Physiological Effects
In addition to its anticancer effects, 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide has also been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide is its potent and selective inhibitory activity against HDAC enzymes. This makes it a valuable tool for studying the role of HDAC enzymes in various biological processes. However, one of the limitations of 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide is its relatively low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the study of 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide. One area of research is the development of new HDAC inhibitors that are more potent and selective than 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide. Another area of research is the identification of biomarkers that can predict the response to 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide in cancer patients. Finally, the potential use of 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide in combination with other anticancer agents is an area of active research.
Méthodes De Synthèse
The synthesis of 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide involves several steps, including the reaction of 3-methylsulfonyl-1-propene with piperidine, followed by the reaction of the resulting compound with 4-chloropyrazole. The final step involves the reaction of the resulting compound with sulfamide to form 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide.
Applications De Recherche Scientifique
1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in various preclinical models. 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide has also been shown to have synergistic effects with other anticancer agents, such as cisplatin and gemcitabine.
Propriétés
IUPAC Name |
1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O4S2/c1-13-8-10(6-11-13)20(17,18)12-9-4-3-5-14(7-9)19(2,15)16/h6,8-9,12H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQJZORQQZJDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-methylpyrazol-4-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7530736.png)
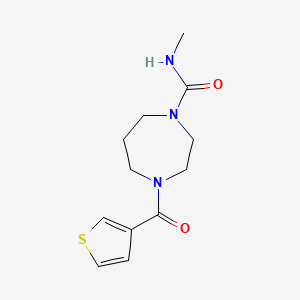
![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-thiophen-3-ylethanone](/img/structure/B7530753.png)
![1-[(1-Methylpyrazol-4-yl)methyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7530774.png)

![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7530786.png)
![2-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-1-carboxamide](/img/structure/B7530789.png)
![1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7530806.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiadiazole-5-carboxamide](/img/structure/B7530807.png)
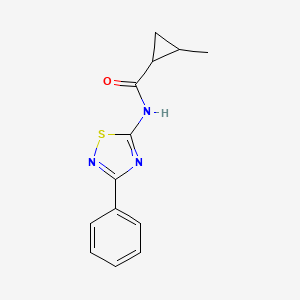

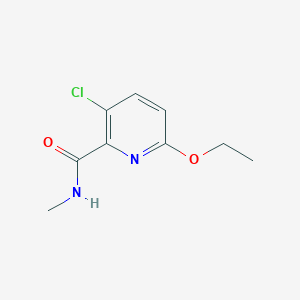
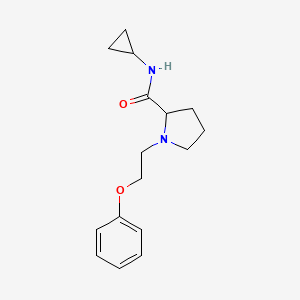
![5-cyclopropyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7530849.png)